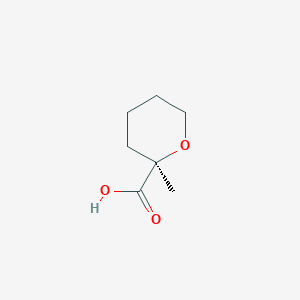

(2R)-2-methyloxane-2-carboxylic acid

Übersicht

Beschreibung

(2R)-2-methyloxane-2-carboxylic acid, also known as lactic acid, is a naturally occurring organic acid that is produced during anaerobic respiration in humans and animals. It is a key intermediate in the metabolism of glucose and glycogen and is also produced by bacteria during fermentation. Lactic acid has a wide range of applications in the food and beverage industry, pharmaceuticals, and cosmetics, and is also used as a starting material for the synthesis of other chemicals.

Wissenschaftliche Forschungsanwendungen

Sustainable Solvent for Extraction

(2R)-2-methyloxane-2-carboxylic acid, under its more common name 2-methyloxolane (2-MeOx), has been explored as a bio-based, sustainable solvent for the extraction of natural products and food ingredients. Research highlights its potential to replace hexane, a widely used petroleum-based solvent, in the extraction of lipophilic natural products. The advantages of 2-MeOx include its extraction efficiency, lower environmental impact, and economic viability, making it a promising alternative in green chemistry applications for extracting lipophilic foodstuff and natural products (Rapinel et al., 2020).

Biocatalyst Inhibition and Metabolic Engineering

Carboxylic acids, like (2R)-2-methyloxane-2-carboxylic acid, play a significant role in biorenewable chemicals and are known for their flexibility and usage as precursors for various industrial chemicals. However, their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields highlight the need for metabolic engineering strategies to improve microbial tolerance and industrial performance. This review provides insights into the impact of straight-chain carboxylic acids on microbial cell membranes and internal pH, with strategies for increasing microbial robustness (Jarboe et al., 2013).

Lactic Acid Production and Derivatives

Lactic acid, produced from the fermentation of biomass, serves as a key feedstock for synthesizing biodegradable polymers and various chemicals through green chemistry. This includes derivatives like pyruvic acid, acrylic acid, and lactate ester, showcasing the biotechnological potential of carboxylic acids derived from biomass for producing valuable chemicals and contributing to sustainable development (Gao et al., 2011).

Environmental Remediation

The role of carboxylic acids in the reduction of Cr(VI) to Cr(III) has gained attention due to the potential for remediation of Cr(VI)-contaminated water and sites. This review discusses the mechanisms of Cr(VI) reduction mediated by carboxylic acids, highlighting the environmental relevance and the potential for using these acids in cleaning up contaminated environments. The effectiveness of these processes depends on various operational parameters, such as solution pH and temperature (Jiang et al., 2019).

Eigenschaften

IUPAC Name |

(2R)-2-methyloxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(6(8)9)4-2-3-5-10-7/h2-5H2,1H3,(H,8,9)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHXTIPLGHIAGK-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-methyloxane-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B3103633.png)

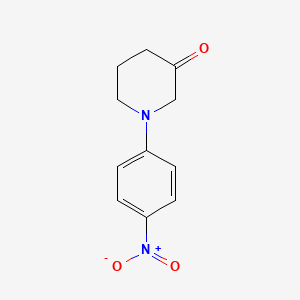

![(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3103698.png)

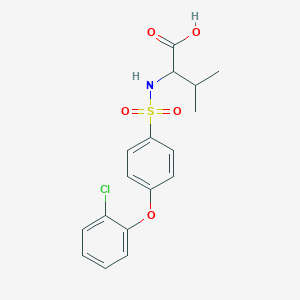

![Tris[4-(1,1-dimethylethyl)-2-(1H-pyrazol-1-yl)pyridine]cobalt salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:3)](/img/structure/B3103705.png)

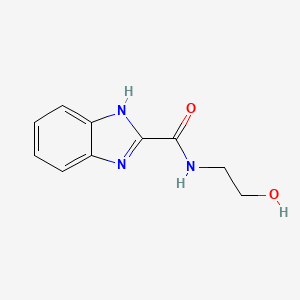

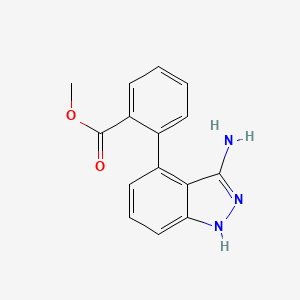

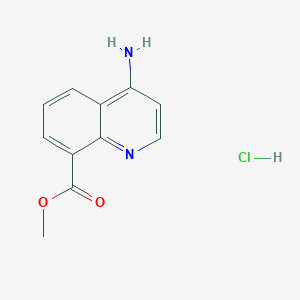

![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B3103717.png)